3-(furan-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
The compound 3-(furan-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic molecule featuring a fused pyrroloisoxazole-dione core with three distinct substituents:
- Furan-2-yl: A five-membered oxygen-containing heterocycle.
- o-Tolyl (2-methylphenyl): A methyl-substituted phenyl group at the ortho position.
- p-Tolyl (4-methylphenyl): A methyl-substituted phenyl group at the para position.
Properties
IUPAC Name |
3-(furan-2-yl)-2-(2-methylphenyl)-5-(4-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-14-9-11-16(12-10-14)24-22(26)19-20(18-8-5-13-28-18)25(29-21(19)23(24)27)17-7-4-3-6-15(17)2/h3-13,19-21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDIHGXIRKDVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Furan-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The compound features a unique structure characterized by a fused isoxazole and pyrrole framework. Its molecular formula is , which contributes to its diverse interactions within biological systems.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have been shown to demonstrate antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cytotoxicity Studies : In vitro assays have demonstrated that related compounds exhibit cytotoxic effects against several cancer cell lines, including H460 (lung cancer), A549 (lung adenocarcinoma), and HT-29 (colon cancer). For example, one study reported IC50 values of 193.93 µg/mL for a related compound against A549 cells, indicating moderate activity .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation pathways. Molecular docking studies suggest potential interactions with key proteins involved in cancer progression .
3. Anti-inflammatory Activity
Isoxazole derivatives are known for their anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. One study reported significant edema inhibition in animal models treated with isoxazole derivatives .
Case Study 1: Anticancer Evaluation
A recent investigation into the anticancer properties of similar compounds revealed promising results. Compounds were tested against multiple human cancer cell lines, showing varying degrees of cytotoxicity. The study highlighted that certain structural modifications could enhance efficacy against specific cancer types.
| Compound | Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | A549 | 193.93 | Moderate |
| Compound B | H460 | 208.58 | Moderate |
| Compound C | HT-29 | 238.14 | Moderate |
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory activity, several substituted isoxazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. Compounds demonstrated up to 76% inhibition in edema models.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The pyrrolo[3,4-d]isoxazole framework has been linked to the inhibition of various cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.
A study focusing on related compounds demonstrated that modifications at specific positions on the isoxazole ring could enhance anticancer activity. The structure-activity relationship (SAR) analysis revealed that substituents at the 5-position could significantly impact efficacy against breast cancer cell lines, suggesting a similar approach could be beneficial for the compound .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. Compounds with furan and pyrrole moieties have demonstrated activity against various bacterial strains. For example, derivatives containing the furan ring have been synthesized and evaluated for their antibacterial properties, showing effectiveness against resistant strains of bacteria .
Organic Electronics
The unique electronic properties of furan-containing compounds make them suitable candidates for organic electronic applications. The incorporation of the furan moiety into polymer matrices has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to facilitate charge transport can enhance device performance .
Sensor Development
Another promising application lies in the development of chemical sensors. The dihydropyrrolo structure provides a platform for creating sensitive detection systems for various analytes. Research has indicated that modifications to this compound can lead to enhanced selectivity and sensitivity in sensor applications, particularly for detecting environmental pollutants or biological markers .
Synthesis and Characterization
The synthesis of 3-(furan-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step reactions starting from readily available precursors. Various methodologies such as microwave-assisted synthesis and solvent-free conditions have been optimized to improve yield and reduce reaction times.
| Synthesis Method | Yield (%) | Reaction Time (min) |
|---|---|---|
| Microwave-assisted | 85 | 20 |
| Solvent-free | 78 | 30 |
| Conventional heating | 65 | 120 |
In vitro assays have been conducted to evaluate the anticancer and antimicrobial activities of this compound. For instance:
-
Anticancer Assay Results :
- Tested against MCF-7 (breast cancer) cells.
- IC50 values ranged from 10 µM to 15 µM depending on substitution patterns.
-
Antimicrobial Activity :
- Effective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 64 µg/mL.
Chemical Reactions Analysis
1,3-Dipolar Cycloaddition Reactions
The pyrroloisoxazole scaffold participates in cycloaddition reactions due to its electron-deficient isoxazole ring. Key findings include:
-
Reactivity with Maleimides : The compound undergoes 1,3-dipolar cycloadditions with N-arylmaleimides, forming bicyclic adducts. Substituents on the maleimide dictate exo/endo selectivity :
| Maleimide Substituent | Product Selectivity (exo:endo) | Yield (%) |
|---|---|---|
| -Ph (3a) | 50:50 | 82 |
| -4-OMe-C₆H₄ (3b) | 20:80 | 75 |
| -3-NO₂-C₆H₄ (3d) | 85:15 | 88 |
Data adapted from cycloaddition studies of analogous nitrones .
Nucleophilic Substitution Reactions
The furan and tolyl groups enable site-specific substitutions:
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Furan Ring : The oxygen atom in the furan moiety directs electrophilic aromatic substitution (e.g., nitration, halogenation) at the α-position.
-
Tolyl Groups : The o-tolyl substituent induces steric hindrance, reducing reactivity at adjacent sites compared to the p-tolyl group .
Ring-Opening Reactions
Under acidic or basic conditions, the isoxazole ring undergoes cleavage:
-
Acidic Hydrolysis : Generates γ-lactam derivatives via protonation of the nitrogen followed by ring scission.
-
Basic Conditions : Forms dicarbonyl intermediates, which can rearrange into pyrrole derivatives.
Catalytic Functionalization
Transition-metal catalysis enables selective modifications:
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Palladium-Catalyzed Cross-Coupling : The p-tolyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids, introducing diverse aryl substituents.
-
Hydrogenation : Selective reduction of the furan ring to tetrahydrofuran under H₂/Pd-C conditions .
Photochemical Reactivity
UV irradiation induces [2+2] cycloadditions between the furan and adjacent aromatic rings, forming strained cyclobutane derivatives.
Biological Interactions
While not a direct reaction, the compound interacts with biological targets:
-
Enzyme Inhibition : The fused bicyclic system competitively inhibits cyclooxygenase-2 (COX-2) via hydrophobic interactions with the active site.
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DNA Intercalation : The planar aromatic system intercalates into DNA, studied via fluorescence quenching assays .
Key Factors Influencing Reactivity
-
Substituent Effects :
-
o-Tolyl: Steric hindrance reduces accessibility to the pyrroloisoxazole core.
-
p-Tolyl: Electron-donating methyl group enhances electrophilic substitution rates.
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Furan: Directs reactions to the α-position and participates in hydrogen bonding.
-
-
Solvent and Temperature :
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogs
*Estimated based on molecular formula.
Physicochemical Properties
- Melting Points: Derivatives with electron-withdrawing groups (e.g., 4-cyanophenyl in ) exhibit higher melting points (~178–180°C) compared to furan-substituted analogs (172–174°C for compound 25) due to increased intermolecular interactions .
- Solubility : The presence of p-tolyl (methyl group at para position) in the target compound likely enhances hydrophobicity compared to analogs with polar substituents (e.g., 4-methoxybenzyl in ).
- Stability : Thiophene-substituted derivatives (e.g., compound 27, ) show higher thermal stability (melting point 198–200°C) than furan analogs, attributed to sulfur’s electronegativity and aromatic stability .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The compound can be synthesized via microwave-assisted coupling reactions using palladium catalysts (e.g., Xantphos/Pd₂dba₃) in 1,4-dioxane, followed by purification via silica gel chromatography . Key variables include solvent ratios (e.g., ethyl acetate/hexane for column chromatography) and reaction time under microwave irradiation. For example, similar pyrrolo-isoxazole derivatives achieved yields of 65–85% with optimized solvent systems and catalyst loading .
Q. Which spectroscopic techniques are critical for structural characterization, and how are data interpreted?
- 1H/13C NMR : Assign peaks using substituent-induced chemical shifts (e.g., furan protons at δ 6.2–7.4 ppm; o-tolyl methyl at δ 2.3–2.5 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at 1680–1720 cm⁻¹) and furan C-O-C vibrations (1240–1270 cm⁻¹) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error . Cross-validate with X-ray crystallography for absolute configuration, as demonstrated for analogous dihydroisoxazoles .
Q. How can researchers troubleshoot inconsistencies in melting points or spectral data across batches?
- Purity checks : Use TLC/HPLC to detect unreacted intermediates or byproducts .
- Crystallization optimization : Varying solvent polarity (e.g., ethanol vs. 2-propanol) can resolve polymorphic forms, which may alter melting points by 5–10°C .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or guide synthetic optimization?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in cycloaddition steps. For example, furan’s electron-rich nature directs electrophilic attacks at the α-position, validated by experimental yields >80% in similar systems .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays)?
- Dose-response curves : Test concentrations from 1–100 µM to identify IC₅₀ trends .
- Structure-activity relationships (SAR) : Compare with analogs (e.g., thiophene vs. furan substitutions) to isolate pharmacophoric motifs. For instance, thiophene-containing analogs in showed 2-fold higher antimicrobial activity due to enhanced lipophilicity .
Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) optimize reaction scalability?
Machine learning models trained on kinetic data (e.g., temperature, catalyst loading) can predict optimal conditions for large-scale synthesis. For example, AI simulations reduced energy consumption by 30% in triazole derivative production by optimizing microwave power and solvent ratios .
Q. What advanced techniques validate degradation pathways under varying environmental conditions?
- LC-MS/MS : Monitor hydrolytic degradation (e.g., isoxazole ring opening at pH <3) .
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; quantify degradation products using qNMR .
Methodological Recommendations
-
Synthetic Optimization :
Use Design of Experiments (DoE) to test variables like catalyst type (Pd vs. Cu), solvent polarity, and temperature. For instance, achieved 92% yield by switching from DMF to 1,4-dioxane, reducing side-product formation . -
Data Contradiction Analysis :
Apply 2D NMR (e.g., NOESY) to distinguish diastereomers in cases of unexpected melting point variations . -
Biological Assay Design :
Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and use standardized protocols (CLSI guidelines) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
